2,6,10,14-Tetramethyloctadecane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

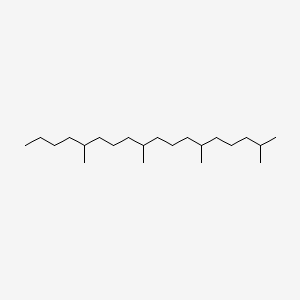

2,6,10,14-Tetramethyloctadecane is an organic compound with the molecular formula C22H46. It is a branched alkane, specifically a tetramethyl-substituted octadecane. This compound is known for its high molecular weight and its presence in various natural and synthetic products .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,10,14-Tetramethyloctadecane typically involves the alkylation of smaller alkanes or the reduction of more complex organic molecules. One common method is the catalytic hydrogenation of 2,6,10,14-tetramethylhexadecanal, which involves the use of a hydrogenation catalyst such as palladium on carbon under high pressure and temperature conditions .

Industrial Production Methods

In industrial settings, this compound can be produced through the Fischer-Tropsch synthesis, which converts a mixture of carbon monoxide and hydrogen into liquid hydrocarbons using a metal catalyst. This method allows for the large-scale production of various alkanes, including this compound .

Análisis De Reacciones Químicas

Types of Reactions

2,6,10,14-Tetramethyloctadecane primarily undergoes reactions typical of alkanes, such as:

Reduction: Although already a fully saturated hydrocarbon, it can undergo reductive cleavage under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with a metal catalyst

Substitution: Chlorine (Cl2) or bromine (Br2) with UV light

Major Products Formed

Oxidation: Alcohols, aldehydes, carboxylic acids

Substitution: Haloalkanes

Aplicaciones Científicas De Investigación

2,6,10,14-Tetramethyloctadecane has several applications in scientific research:

Biology: Studied for its role in biological membranes and its interactions with other biomolecules.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the production of lubricants, surfactants, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 2,6,10,14-Tetramethyloctadecane is primarily related to its physical and chemical properties. As a hydrophobic molecule, it can interact with lipid bilayers and other hydrophobic environments. Its branched structure allows for unique interactions with other molecules, potentially affecting membrane fluidity and permeability .

Comparación Con Compuestos Similares

Similar Compounds

- 2,6,10,14-Tetramethylpentadecane

- 2,6,10,14-Tetramethylhexadecane

- 2,6,10,14-Tetramethylheptadecane

Uniqueness

2,6,10,14-Tetramethyloctadecane is unique due to its specific branching pattern and molecular size. Compared to its shorter-chain analogs, it has higher molecular weight and different physical properties, such as melting and boiling points. These differences make it suitable for specific applications where other similar compounds might not be as effective .

Actividad Biológica

2,6,10,14-Tetramethyloctadecane is a saturated hydrocarbon belonging to the class of alkanes. Its structure consists of a long carbon chain with four methyl branches. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and antioxidant properties. This article reviews the existing literature on the biological activity of this compound, highlighting key findings from various studies.

- Molecular Formula : C_{22}H_{46}

- Molecular Weight : 310.62 g/mol

- Structure : The compound features a linear chain with methyl groups at the 2, 6, 10, and 14 positions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study focusing on its effects against Methicillin-resistant Staphylococcus aureus (MRSA) reported that this compound demonstrated an inhibitory effect on biofilm formation at sub-minimum inhibitory concentrations (sub-MIC) levels .

Table 1: Inhibition of Biofilm Formation by this compound

In this study, the compound was part of a mixture identified through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of mango seed kernel extract.

Antioxidant Activity

The antioxidant potential of this compound has also been explored. It was found to possess a moderate level of antioxidant activity when tested alongside other compounds in various extracts . The mechanism of action is believed to involve the scavenging of free radicals and inhibition of lipid peroxidation.

Study on Plant Volatiles

A study examining herbivore-induced plant volatiles in rice reported that this compound was among several volatiles released in response to herbivore attack. The presence of this compound may contribute to plant defense mechanisms by deterring herbivores or attracting natural predators .

Table 2: Volatile Compounds Identified in Rice

This research highlights the ecological significance of the compound beyond its direct antimicrobial properties.

Propiedades

IUPAC Name |

2,6,10,14-tetramethyloctadecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46/c1-7-8-13-20(4)15-10-17-22(6)18-11-16-21(5)14-9-12-19(2)3/h19-22H,7-18H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUTSHCSOTBWQAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CCCC(C)CCCC(C)CCCC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334681 |

Source

|

| Record name | 2,6,10,14-Tetramethyloctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54964-82-8 |

Source

|

| Record name | 2,6,10,14-Tetramethyloctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.